

Protocol for Amide Coupling using 4,6-Dimethylmorpholine-2-carboxylic acid

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Compound of Interest

Compound Name: 4,6-Dimethylmorpholine-2-carboxylic acid

CAS No.: 1782433-39-9

Cat. No.: B3246443

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Abstract & Strategic Overview

4,6-Dimethylmorpholine-2-carboxylic acid represents a specialized class of "morpholine amino acids" increasingly utilized in medicinal chemistry to modulate solubility, metabolic stability, and lipophilicity (LogD). However, this scaffold presents unique synthetic challenges distinct from standard

-amino acids.

The Core Challenge: The C2-position is simultaneously

to a carbonyl and

to the morpholine oxygen. This 1,2-heteroatom arrangement significantly increases the acidity of the C2-proton via inductive electron withdrawal, making the substrate highly prone to epimerization (racemization) during activation. Furthermore, the presence of the C6-methyl group and the N4-methyl group introduces steric bulk that can retard nucleophilic attack, necessitating potent coupling reagents that paradoxically increase the risk of racemization.

This protocol details a high-fidelity coupling strategy prioritizing stereochemical integrity using Propylphosphonic Anhydride (T3P) and HATU-based methods, specifically tailored to mitigate the "Alpha-Heteroatom Effect."

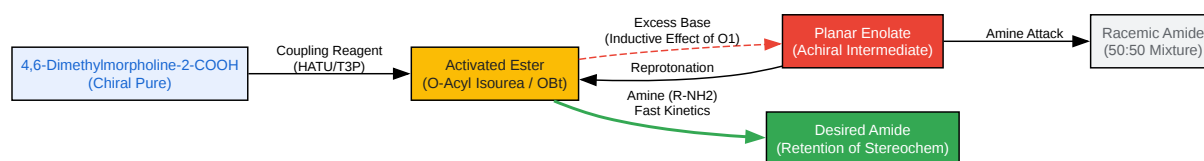
Chemical Analysis & Retrosynthesis

Structural Considerations

- The "Alpha-Heteroatom" Trap: Unlike standard amino acids, the C2 proton is acidified by the adjacent ether oxygen. Base-mediated enolization is faster here than in proline or alanine derivatives.
- Tertiary Amine Moiety (N4): The nitrogen is methylated (N-Me).
 - Implication 1: It cannot act as a hydrogen bond donor; no internal H-bond stabilization of the transition state.
 - Implication 2: The product is a basic amine. Standard acidic workups (1N HCl) will protonate the morpholine nitrogen, extracting the product into the aqueous phase. This is the most common failure mode in isolating these amides.
- Sterics: The C6-methyl group (likely cis or trans to the carboxylate) creates a "picket fence" steric environment, shielding the carbonyl carbon from incoming amines.

Mechanism of Epimerization

The diagram below illustrates the competing pathways: productive coupling vs. base-catalyzed epimerization driven by the ring oxygen.



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Figure 1: The competition between direct amidation and base-mediated enolization. The ring oxygen (O1) stabilizes the enolate, lowering the barrier to racemization.

Recommended Reagents & Rationale

Component	Recommendation	Scientific Rationale
Coupling Reagent	T3P (50% in EtOAc)	Gold Standard. Low epimerization rate due to fast byproduct formation and acidic nature of the reagent itself, which buffers the reaction.
Alternative	HATU / HOAt	Use for extremely unreactive amines. HOAt (7-aza) is crucial to accelerate the reaction via the "neighboring group effect," outcompeting epimerization.
Base	2,4,6-Collidine or DIPEA	Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), significantly reducing proton abstraction at C2 while sufficiently neutralizing the acid.
Solvent	DMF or DCM	DMF promotes faster kinetics (polar aprotic), essential for hindered couplings. DCM is preferred for T3P.
Additives	Oxyma Pure	Safer replacement for HOBt/HOAt if using carbodiimides (EDC), suppressing racemization.

Detailed Experimental Protocol

Method A: T3P-Mediated Coupling (Preferred for Stereochemical Purity)

Best for: Valuable chiral substrates, scale-up, and preventing epimerization.

Materials:

- **4,6-Dimethylmorpholine-2-carboxylic acid** (1.0 equiv)
- Amine partner (1.1 equiv)
- T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 - 2.0 equiv)
- Base: DIPEA (3.0 equiv) or Pyridine (5.0 equiv)
- Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step:

- **Dissolution:** In a dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or DCM if solubility is poor).
- **Cooling:** Cool the mixture to 0 °C in an ice bath. Note: Lower temperature suppresses the rate of deprotonation at C2.
- **Base Addition:** Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.
- **Activation & Coupling:** Add T3P solution (1.5 equiv) dropwise over 5 minutes.
- **Reaction:** Allow the reaction to warm to room temperature (RT) naturally. Stir for 2–12 hours. Monitor by LCMS.^[1]
 - **Checkpoint:** If starting material remains after 4 hours, add 0.5 equiv T3P and stir longer. Do not heat unless absolutely necessary.
- **Workup (CRITICAL):**
 - **Quench:** Add water.

- Phase Separation: Dilute with EtOAc.
- Wash 1 (Basic): Wash organic layer with Sat. NaHCO_3 (Removes unreacted acid and T3P byproducts).
- Wash 2 (Neutral/Brine): Wash with Water, then Brine.
- Avoid Acidic Wash: Do NOT wash with 1N HCl. The product contains a basic morpholine nitrogen and will be lost to the aqueous layer.
- Purification: Dry over Na_2SO_4 , filter, and concentrate. Purify via Normal Phase Flash Chromatography (DCM/MeOH gradients).

Method B: HATU/Collidine (Preferred for Low Reactivity Amines)

Best for: Sterically hindered amines or electron-deficient anilines where T3P fails.

Materials:

- **4,6-Dimethylmorpholine-2-carboxylic acid** (1.0 equiv)
- HATU (1.1 - 1.2 equiv)
- Base: 2,4,6-Collidine (3.0 equiv)
- Solvent: DMF (anhydrous)[1]

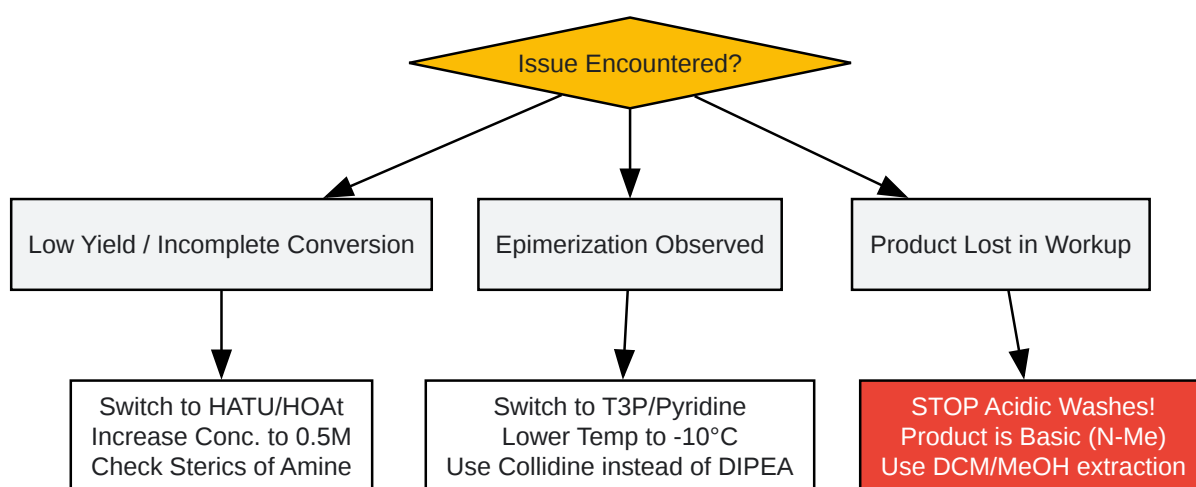
Step-by-Step:

- Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and Collidine (3.0 equiv) at 0 °C.
- Activation Time: Stir at 0 °C for exactly 2-5 minutes.
 - Warning: Do not stir longer. The activated ester is prone to racemization if left sitting without the amine nucleophile.

- Amine Addition: Add the amine (1.1 equiv) immediately.
- Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2-4 hours.
- Workup:
 - Dilute with EtOAc/Ether (high dilution helps precipitate urea byproducts).
 - Wash with Sat. NaHCO₃ (x3) to remove DMF and HOBT byproducts.
 - Wash with Brine.[1]
 - Dry and concentrate.[1]

Troubleshooting & Optimization Logic

Use this decision matrix when the standard protocol fails.



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Figure 2: Troubleshooting decision tree for morpholine amide couplings.

Key Troubleshooting Notes:

- Product Disappearance: If your LCMS shows product but your isolated yield is <10%, you likely washed it away with acid. The N4-methyl nitrogen has a pKa ~7-8. At pH 1 (HCl wash),

it is 100% protonated and water-soluble. Solution: Keep aqueous washes > pH 8, or use reverse-phase prep-HPLC with basic buffer (Ammonium Bicarbonate).

- Epimerization Check: Always synthesize a racemic standard (using DL-morpholine acid) to develop a chiral HPLC method. Do not assume optical purity without verification.
- Steric Wall: If the amine is also hindered (e.g., t-butyl amine), T3P may be too slow. Use COMU or HATU with TMP (2,2,6,6-tetramethylpiperidine) as a non-nucleophilic base.

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